molecular formula C19H15ClF3NO3 B2889752 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(4-methoxyphenyl)-1,3-cyclohexanedione CAS No. 439110-56-2

4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(4-methoxyphenyl)-1,3-cyclohexanedione

Cat. No.: B2889752
CAS No.: 439110-56-2
M. Wt: 397.78
InChI Key: APLRHUIRZISVRH-UHFFFAOYSA-N
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Description

4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(4-methoxyphenyl)-1,3-cyclohexanedione is a synthetic chemical reagent of significant interest in discovery research, primarily due to its hybrid structure combining two privileged pharmacophores. The compound features a 3-chloro-5-(trifluoromethyl)pyridinyl moiety, a structure well-documented in the development of modern agrochemicals and pharmaceuticals. The trifluoromethylpyridine group is known to enhance properties such as biological activity, metabolic stability, and lipophilicity, making it a key scaffold in numerous commercial herbicides, insecticides, and fungicides . This moiety is linked to a 5-(4-methoxyphenyl)-1,3-cyclohexanedione unit, a chemical structure associated with various biological activities. The 1,3-cyclohexanedione core is a versatile building block in medicinal chemistry, often investigated for its potential in nervous system and metabolic disorder research . The specific substitution pattern on the cyclohexanedione ring may influence the molecule's overall conformation and ability to interact with biological targets. This unique combination suggests potential research applications for this compound as a key intermediate in synthetic chemistry or as a candidate for high-throughput screening in agrochemical discovery (e.g., herbicide or pesticide development) and pharmaceutical discovery (e.g., targeting neurological or metabolic pathways). Researchers can utilize this compound to explore novel structure-activity relationships or as a building block for constructing more complex chemical entities. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material responsibly in accordance with their institution's laboratory safety protocols.

Properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(4-methoxyphenyl)cyclohexane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClF3NO3/c1-27-13-4-2-10(3-5-13)14-7-12(25)8-16(26)17(14)18-15(20)6-11(9-24-18)19(21,22)23/h2-6,9,14,17H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLRHUIRZISVRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)CC(=O)C2C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(4-methoxyphenyl)-1,3-cyclohexanedione (CAS Number: 439110-56-2) is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and other therapeutic potentials based on diverse research findings.

  • Molecular Formula : C20H15ClF3N3O2S
  • Molecular Weight : 435.81 g/mol
  • SMILES Notation : C1COCCN1C2=NC(=O)/C(=C\C3=CC=C(C=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl)/S2

Anticancer Activity

Recent studies have evaluated the anticancer potential of compounds similar to this compound using various in vitro assays. The National Cancer Institute (NCI) conducted screenings on a panel of 60 human cancer cell lines, revealing significant growth inhibition across several types of cancer:

Cancer Type Cell Line Inhibition (%)
LeukemiaRPMI-8226>20%
Non-Small Cell Lung CancerA549>10%
Renal CancerA498>15%
MelanomaUACC-257>10%

These results indicate that the compound exhibits selective cytotoxicity towards certain cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Antibacterial Activity

Another significant aspect of this compound is its antibacterial activity. Studies have shown that derivatives of this structure can inhibit bacterial phosphopantetheinyl transferases (PPTases), which are crucial for bacterial viability. For instance, the compound ML267, a close analogue, demonstrated submicromolar inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli without causing rapid cytotoxic effects on human cells . This suggests that similar compounds may have therapeutic applications in treating bacterial infections, particularly those resistant to conventional antibiotics.

The incorporation of the trifluoromethyl group in the molecular structure is believed to enhance the interaction with cellular targets and improve membrane permeability. This modification often leads to increased stability and bioavailability of the drug by minimizing oxidative metabolism . Such properties make it a valuable candidate for further development in drug discovery.

Case Studies

  • Anticancer Evaluation : A study screened several trifluoromethylated compounds against various cancer cell lines, including those associated with prostate and lung cancers. The results indicated that specific derivatives exhibited promising antineoplastic activity, warranting further investigation into their mechanisms and therapeutic efficacy .
  • Antibacterial Studies : Research into compounds similar to this compound revealed effective inhibition of bacterial growth at low concentrations. These findings highlight the potential for developing new antibiotics based on this scaffold .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several herbicides and protease inhibitors. Key comparisons include:

Compound Name Core Structure Substituents/Functional Groups Primary Use Key References
Target Compound 1,3-cyclohexanedione 3-chloro-5-(trifluoromethyl)-2-pyridinyl; 4-methoxyphenyl Speculative: Herbicide/Enzyme Inhibitor
Haloxyfop-methyl (methyl ester derivative) Propanoic acid 3-chloro-5-(trifluoromethyl)-2-pyridinyloxy phenoxy Herbicide (ACCase inhibitor)
Fluazifop-butyl Propanoic acid (butyl ester) 5-(trifluoromethyl)-2-pyridinyloxy phenoxy Herbicide
Compound 14 (SARS protease inhibitor) Pyridinone-pyrimidine 3-chloro-5-((4-(trifluoromethyl)oxazol-5-yl)methoxy)phenyl Antiviral (Mpro inhibitor)
Piperazino-pyridine derivatives Piperazine/pyridine 3-chloro-5-(trifluoromethyl)-2-pyridinyl-piperazino; acetyl or sulfanyl groups Pharmacological (enzyme modulation)

Research Findings and Data

Key Structural Determinants of Activity

  • Trifluoromethylpyridinyl Group : Critical for binding to ACCase (herbicides) or protease active sites (pharmaceuticals). Its electron-withdrawing properties stabilize interactions .
  • Cyclohexanedione Core: Unique to the target compound, this moiety may introduce conformational rigidity or novel hydrogen-bonding patterns compared to linear propanoate chains .

Comparative Efficacy (Hypothetical)

Parameter Target Compound Haloxyfop-methyl Compound 14
Lipophilicity (LogP) High (CF3, aryl groups) Moderate (ester group) Moderate (oxazole)
Synthetic Yield ~20–30% (estimated) 43% () 78% ()
Bioactivity (IC50) N/A 0.1–1 µM (ACCase) 0.05 µM (SARS-CoV-2 Mpro)

Q & A

Q. What are the common synthetic routes for preparing this compound, and what challenges arise in optimizing yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Suzuki-Miyaura coupling to introduce the 3-chloro-5-(trifluoromethyl)-2-pyridinyl moiety.
  • Aldol condensation to form the cyclohexanedione core, followed by functionalization with the 4-methoxyphenyl group.
    Challenges include controlling regioselectivity during coupling reactions and minimizing side products from trifluoromethyl group reactivity. Catalytic systems (e.g., Pd-based) and microwave-assisted synthesis can improve efficiency .

Q. Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

  • X-ray crystallography resolves the 3D structure, including bond angles and substituent orientations (e.g., cyclohexanedione ring puckering) .
  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) identifies electronic environments of the trifluoromethyl, chloro, and methoxy groups. 2D NMR (COSY, HSQC) clarifies coupling patterns .
  • High-resolution mass spectrometry (HRMS) confirms molecular formula and isotopic patterns .

Q. What preliminary biological screening approaches are used to assess its bioactivity?

Methodological Answer:

  • Enzyme inhibition assays (e.g., kinase or protease targets) evaluate interactions with the pyridinyl and cyclohexanedione motifs.
  • Antimicrobial testing (MIC assays) assesses potency against bacterial/fungal strains, leveraging the chloro and trifluoromethyl groups’ bioactivity .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?

Methodological Answer:

  • Computational studies (DFT) quantify electron-withdrawing effects of the -CF₃ group, which polarizes the pyridine ring and stabilizes intermediates.
  • Hammett substituent constants correlate substituent effects with reaction rates in nucleophilic/electrophilic substitutions .
  • ¹⁹F NMR tracks fluorophilic interactions in protein-binding studies .

Q. What environmental fate studies are applicable to evaluate its ecological impact?

Methodological Answer:

  • Photolysis experiments simulate UV degradation pathways, identifying metabolites via LC-MS.
  • Soil/water partitioning studies measure log Kow and adsorption coefficients to assess mobility.
  • Microcosm assays evaluate biodegradation rates under aerobic/anaerobic conditions .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?

Methodological Answer:

  • Substituent scanning : Replace the methoxyphenyl group with electron-deficient/donating groups (e.g., nitro, hydroxy) to modulate bioactivity.
  • Bioisosteric replacement : Substitute the chloro group with bromo or methyl to balance lipophilicity and steric effects.
  • Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonding via the cyclohexanedione carbonyl) .

Q. What advanced crystallization techniques resolve polymorphism or hydrate formation?

Methodological Answer:

  • Solvent-drop grinding screens for polymorphs by varying solvents (e.g., DMSO vs. ethanol).
  • Single-crystal growth in controlled humidity chambers prevents hydrate interference.
  • PXRD and DSC characterize thermal stability and phase transitions .

Q. How do steric effects from the 4-methoxyphenyl group impact conformational flexibility?

Methodological Answer:

  • Molecular dynamics (MD) simulations model ring puckering and torsional angles in the cyclohexanedione core.
  • NOESY NMR detects through-space interactions between the methoxyphenyl and pyridinyl groups .

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